1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride
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Overview
Description
1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is part of the indolonaphthyridine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride involves several steps. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with alkyl halides, leading to N-alkylsubstituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like chlorobenzene and catalysts such as palladium complexes . Major products formed from these reactions include various substituted naphthyridine derivatives.
Scientific Research Applications
1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it stimulates the formation of inositol phosphate in cerebral cortical slices, indicating its potential role in modulating neurotransmitter systems . The exact molecular targets and pathways are still under investigation, but its ability to form complexes with metal ions suggests a role in various biochemical processes .
Comparison with Similar Compounds
Compared to other indolonaphthyridine derivatives, 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride stands out due to its unique structural features and biological activities. Similar compounds include:
- 1H-Indolo(3,2,1-de)(1,5)naphthyridine-4-carboxylic acid, 2,3,3a,4,5,6-hexahydro-3-methyl-6-oxo-, ethyl ester, trans-, monomethanesulfonate .
- (3aS)-2,3,3aα,4,5,6-Hexahydro-5β-[(E)-1-(hydroxymethyl)-1-propenyl]-1H-indolo(3,2,1-de)(1,5)naphthyridine-6α-carboxylic acid methyl ester .
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
94831-59-1 |
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Molecular Formula |
C22H29ClN2O2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
methyl 4,4,6-triethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-5-22(6-2)14-18(21(25)26-4)24-17-11-9-8-10-15(17)16-12-13-23(7-3)20(22)19(16)24;/h8-11,14,20H,5-7,12-13H2,1-4H3;1H |
InChI Key |
XKGLLTQSEHBCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(N2C3=CC=CC=C3C4=C2C1N(CC4)CC)C(=O)OC)CC.Cl |
Origin of Product |
United States |
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